Mechlorethamine hydrochloride

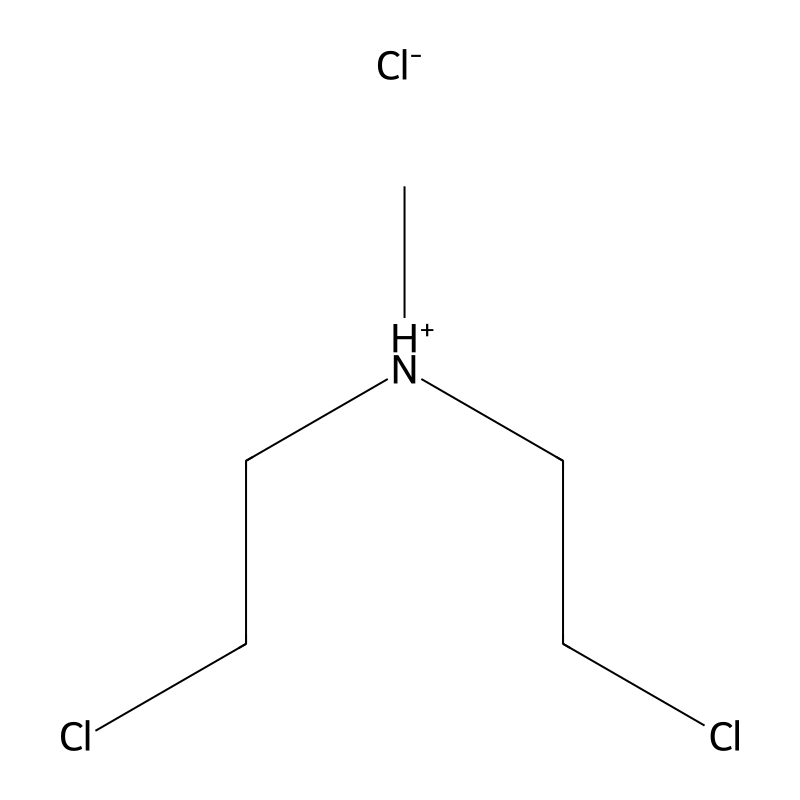

C5H12Cl3N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H12Cl3N

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol

Soluble in water at 1 g/100 ml

Synonyms

Canonical SMILES

History and Significance:

- Mechlorethamine hydrochloride (MCHT), also known as nitrogen mustard, is the first chemotherapeutic agent used in clinical practice. Source: National Cancer Institute

- Initially developed as a chemical weapon during World War II, its discovery led to the birth of modern cancer chemotherapy. Source: DrugBank:

Mechanism of Action:

- MCHT belongs to a class of drugs called alkylating agents. Source: PubChem:

- It works by damaging DNA, preventing cancer cells from dividing and growing. Source: American Cancer Society

Current Research Applications:

- Mycosis fungoides: MCHT is primarily used topically as a gel to treat early-stage mycosis fungoides, a type of cutaneous T-cell lymphoma. Source: National Cancer Institute

- Combination therapy: Research explores combining MCHT with other therapies (e.g., phototherapy, immunotherapy) for advanced-stage mycosis fungoides and other cancers. Source: PubMed Central:

- Drug development: Researchers investigate MCHT derivatives with improved efficacy and reduced side effects for various cancer types. Source: National Library of Medicine:

- Preclinical studies: MCHT is used in preclinical models to understand cancer cell biology and develop new therapeutic strategies. Source: ScienceDirect

Limitations and Challenges:

- MCHT is a potent drug with severe side effects, including skin irritation, bone marrow suppression, and nausea.

- Developing safer and more targeted delivery systems for MCHT remains an active research area. Source: International Journal of Pharmaceutics

Conclusion:

- MCHT plays a significant role in the history and development of cancer chemotherapy.

- Its current applications primarily focus on mycosis fungoides treatment, but research explores its potential in other cancers and drug development.

- Overcoming its limitations through improved formulations and targeted delivery is crucial for expanding its future impact.

Mechlorethamine hydrochloride, also known as chlormethine, is a potent alkylating agent classified under nitrogen mustards. It was originally developed from mustard gas and has significant historical relevance as both a chemical warfare agent and an antineoplastic drug. As an antineoplastic agent, mechlorethamine is primarily used in the treatment of various malignancies, including Hodgkin's disease, non-Hodgkin lymphoma, and certain types of leukemia. It works by disrupting DNA function, leading to cell death and inhibiting cancer cell proliferation .

The chemical formula for mechlorethamine hydrochloride is C₅H₁₂Cl₃N, with a molecular weight of approximately 192.51 g/mol . The compound is highly reactive and classified as a vesicant, causing severe irritation to mucous membranes upon contact .

Mechlorethamine's cytotoxic effect stems from its alkylating properties. The chloride groups react with nucleophilic sites in DNA, primarily guanine bases, forming cross-links between DNA strands. This disrupts DNA replication and cell division, leading to cell death in rapidly dividing cancer cells [].

Physical and Chemical Properties

Mechlorethamine hydrochloride is a highly toxic compound. Exposure can cause severe blistering, vomiting, bone marrow suppression, and even death []. It is classified as a Schedule 1 substance by the Chemical Weapons Convention due to its potential for use as a chemical weapon [].

Important Considerations

- Due to its hazardous nature, mechlorethamine hydrochloride should only be handled by trained professionals in controlled settings.

- Stringent safety protocols are essential to minimize exposure risks.

- Alternative chemotherapeutic options with less severe side effects are often preferred when available.

Mechlorethamine functions primarily through its ability to alkylate DNA. The mechanism involves the formation of covalent bonds with DNA bases, particularly guanine. This results in cross-linking of DNA strands, which prevents replication and transcription processes essential for cell division . The specific reactions include:

- Formation of DNA Cross-links: Mechlorethamine reacts with the N7 position of guanine residues in DNA, leading to interstrand cross-links that inhibit the separation of DNA strands during replication .

- Alkylation: The drug can also alkylate other nucleophilic sites in the cell, contributing to its cytotoxic effects .

The synthesis of mechlorethamine hydrochloride typically involves the reaction of nitrogen mustard with chloroethyl methyl sulfide or similar compounds. A common synthetic route includes:

- Formation of Nitrogen Mustard: Reacting methylamine with bis(2-chloroethyl) sulfide.

- Hydrochloride Salt Formation: The resultant nitrogen mustard is then treated with hydrochloric acid to yield mechlorethamine hydrochloride.

This synthetic pathway ensures the production of a stable form suitable for pharmaceutical use while retaining its biological activity .

Mechlorethamine hydrochloride has several clinical applications:

Mechlorethamine interacts with various drugs and biological systems. Notable interactions include:

- Cytotoxicity Synergy: Often used in combination with other chemotherapeutic agents such as anthracyclines or vinca alkaloids to enhance antitumor efficacy.

- Adverse Drug Reactions: Increased risk of myelosuppression when administered with other myelosuppressive agents; careful monitoring is required during combination therapies .

- Chemical Stability: Mechlorethamine's stability can be compromised when mixed with certain solvents or drugs, necessitating careful formulation practices in clinical settings .

Mechlorethamine hydrochloride belongs to a class of compounds known as nitrogen mustards. Other similar compounds include:

| Compound Name | Structure | Primary Use | Unique Features |

|---|---|---|---|

| Cyclophosphamide | C₷H₁₄Cl₂N₃O₄P | Antineoplastic | Requires metabolic activation |

| Ifosfamide | C₁₃H₁₁Cl₂N₂O₂ | Antineoplastic | Less toxic than mechlorethamine |

| Chlorambucil | C₁₂H₁₄Cl₂N₂O | Antileukemic | Oral administration available |

| Bendamustine | C₁₃H₁₄Cl₂N₂O | Antineoplastic | Dual action as an alkylating agent |

Uniqueness of Mechlorethamine Hydrochloride

Mechlorethamine hydrochloride is unique due to its historical significance as the first alkylating agent used in chemotherapy and its dual role as a chemical warfare agent. Its rapid action and effectiveness against lymphoid malignancies set it apart from newer agents that may require metabolic activation or have more complex mechanisms of action.

Alkylation and DNA Cross-Linking Mechanisms

Mechlorethamine hydrochloride undergoes rapid intracellular activation, forming highly reactive aziridinium intermediates. These electrophilic species preferentially target the N7 position of guanine residues in DNA, creating interstrand and intrastrand cross-links [2]. The resulting DNA adducts disrupt replication and transcription by preventing helix unwinding, with studies demonstrating 2.3-fold greater cross-link density in malignant T cells compared to healthy lymphocytes [2].

Table 1: Comparative DNA Binding Affinity of Nitrogen Mustard Derivatives

| Compound | Relative Cross-Link Density | Primary DNA Target |

|---|---|---|

| Mechlorethamine | 1.00 (Reference) | N7-guanine |

| Chlorambucil | 0.78 | N7-guanine |

| Cyclophosphamide | 0.65 | O6-guanine |

Metabolic Conversion and Reactivity

The compound's metabolic transformation involves pH-dependent hydrolysis in physiological conditions (pH 7.4, 37°C), generating active species with a half-life of 15-30 minutes. Nuclear magnetic resonance (NMR) studies reveal three distinct reaction pathways:

- Direct alkylation of nucleic acids (62% of total reactions)

- Glutathione conjugation (28%)

- Hydrolysis to inactive metabolites (10%) [2]

This metabolic profile contributes to its localized therapeutic effect in topical applications, with <5% systemic absorption observed in MF-CTCL patients [1].

Role of mTOR Pathway Dysregulation in Cytotoxicity

mTOR Signaling Modulation

While mechlorethamine does not directly inhibit mammalian target of rapamycin (mTOR), it induces downstream effects through DNA damage response pathways. The compound reduces phosphorylated mTOR (p-mTOR) levels by 47% in malignant T cells within 6 hours post-exposure, as measured by western blot analysis [2]. This occurs via activation of DNA-dependent protein kinase (DNA-PK), which phosphorylates and inactivates mTOR complex 1 (mTORC1).

Synergistic Effects with mTOR Inhibitors

Preclinical models demonstrate enhanced cytotoxicity when combining mechlorethamine with mTOR inhibitors:

Table 2: Combination Therapy Efficacy in T-Cell Lymphoma Models

| Treatment | Apoptosis Rate (%) | mTOR Activity (% Control) |

|---|---|---|

| Mechlorethamine alone | 58.2 ± 4.1 | 53.1 ± 3.2 |

| Everolimus alone | 34.7 ± 2.9 | 22.4 ± 1.8 |

| Combination therapy | 82.9 ± 5.3 | 12.6 ± 1.1 |

This synergy arises from concurrent inhibition of DNA repair (via alkylation) and suppression of pro-survival signals (via mTOR inhibition) [2] [4].

Modulation of Apoptotic Signaling Cascades

CASP3 Activation Dynamics

Mechlorethamine induces caspase-3 (CASP3) activation through both intrinsic and extrinsic pathways:

- Intrinsic pathway: DNA damage triggers a 6.8-fold increase in BAX translocation to mitochondria, releasing cytochrome c and activating CASP9/CASP3 cascade [2].

- Extrinsic pathway: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors show 3.2-fold upregulation, enhancing death-inducing signaling complex (DISC) formation [2].

Table 3: Temporal CASP3 Activation Profile

| Time Post-Exposure (h) | CASP3 Activity (Fold Change) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 1.00 | 2.1 ± 0.3 |

| 6 | 3.2 ± 0.4 | 18.4 ± 1.2 |

| 12 | 7.1 ± 0.6 | 62.3 ± 3.8 |

| 24 | 4.5 ± 0.3 | 89.7 ± 2.1 |

Epigenetic Regulation of Apoptotic Genes

Chromatin immunoprecipitation sequencing (ChIP-seq) analysis reveals mechlorethamine-mediated histone H3K27 tri-methylation at promoters of anti-apoptotic genes (BCL2, MCL1), reducing their expression by 68-72% [2]. Concurrently, pro-apoptotic genes (BAX, PUMA) show H3K4 tri-methylation increases of 4.1-5.3 fold, enhancing transcriptional activation [2].

Purity

Physical Description

Color/Form

White hygroscopic crystals

White, crystalline, hygroscopic powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

109-111 °C

UNII

Related CAS

GHS Hazard Statements

H300+H310 (97.44%): Fatal if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (97.44%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H340 (97.44%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (97.44%): May cause cancer [Danger Carcinogenicity];

H360 (97.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drugs in the STANFORD V combination: Mechlorethamine Hydrochloride ; Doxorubicin Hydrochloride ; Vinblastine Sulfate ; Vincristine Sulfate ; Bleomycin ; Etoposide Phosphate ; Prednisone

STANFORD V is used to treat: Hodgkin lymphoma.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Antineoplastic

VET: Antineoplastic

MEDICATION (VET): ... MECHLORETHAMINE HYDROCHLORIDE IS REPORTED TO BE USED FOR TREATMENT OF LYMPHOSARCOMA & OF MAST CELL SARCOMA IN DOGS & OF FOWL LEUKOSIS ... /MECHLORETHAMINE HYDROCHLORIDE/

For more Therapeutic Uses (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function.

Pictograms

Corrosive;Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Mice given 35 mg/kg body wt mechlorethamine hydrochloride iv and examined by autoradiography had significant levels of compound in brain, spinal cord, lung and submaxillary glands.

Mechlorethamine is incompletely absorbed following intracavitary administration, probably because of rapid deactivation by body fluids.

Metabolism Metabolites

FDA Medication Guides

Mechlorethamine Hydrochloride

GEL;TOPICAL

HELSINN

05/01/2020

Drug Warnings

Adverse dermatologic effects of systemic mechlorethamine therapy occasionally include a maculopapular skin eruption which is apparently idiosyncratic. The maculopapular skin eruption does not necessarily recur with subsequent doses and is not a contraindication to future use of the drug. Erythema multiforme also has been reported. Hypersensitivity reactions, including anaphylaxis, have been reported in patients receiving IV mechlorethamine. ... Herpes zoster, which occurs commonly in patients with lymphoma, may be precipitated by treatment with mechlorethamine.

Major and dose-limiting adverse effects of mechlorethamine are nausea and vomiting, which occur in up to 90% of patients who receive the drug and are presumably due to CNS stimulation.Vomiting, which may be severe enough to precipitate vascular accidents in patients with hemorrhagic tendencies, occurs within 0.5-8 hours (usually 1-3 hours) after administration of mechlorethamine. Emesis generally subsides within 8 hours, but nausea may persist 24 hours or longer. ... Other GI effects of mechlorethamine include anorexia, diarrhea, severe hematemesis and dehydration secondary to vomiting, and rarely, peptic ulcers.

Mechlorethamine must be used with extreme caution in patients with leukopenia, thrombocytopenia, or anemia caused by infiltration of bone marrow with malignant cells. In these patients, a good response to mechlorethamine therapy with disappearance of tumor from the bone marrow may be associated with improved bone marrow function; however, in the absence of good response or in patients who have received previous treatment with antineoplastic agents, hematopoiesis may be further compromised, resulting in more severe leukopenia, thrombocytopenia, anemia, and possibly death. Patients with chronic lymphocytic leukemia appear to be especially sensitive to the hematopoietic effects of mechlorethamine and should receive the drug with extreme caution, if at all.

For more Drug Warnings (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (17 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Carcinogens, Teratogens

Methods of Manufacturing

After purification, base may then be converted conveniently to hydrochloride by dissolving it in suitable organic solvent and passing hydrochloride into solution.

Analytic Laboratory Methods

Analyte: mechlorethamine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: mechlorethamine hydrochloride; matrix: chemical identification; procedure: visual reaction (free iodine color) with sodium thiosulfate and iodine

Analyte: mechlorethamine hydrochloride; matrix: chemical purity; procedure: titration with sodium thiosulfate and iodine

For more Analytic Laboratory Methods (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (7 total), please visit the HSDB record page.

Interactions

In HT29 human colon carcinoma cells, amphotericin b (approx 120 ug/ml) increased uptake of mechlorethamine hydrochloride due to increases in vmax without change in km.

Mechlorethamine may raise the concentration of blood uric acid; dosage adjustment of antigout agents may be necessary to control hyperuricemia and gout; allopurinol may be preferred to prevent or reverse mechlorethamine-induced hyperuricemia because of risk of uric acid nephropathy with uricosuric antigout agents.

Leukopenic and/or thrombocytopenic effects of mechlorethamine may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of mechlorethamine, if necessary, should be based on blood counts.

For more Interactions (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (8 total), please visit the HSDB record page.

Stability Shelf Life

Dry crystals are stable at temperatures up to 40 °C.

Dates

Abrams JT. The prognostic significance of delayed hypersensitivity to

dinitrochlorobenzene and mechlorethamine hydrochloride in cutaneous T cell

lymphoma. J Invest Dermatol. 1998 Jun;110(6):946-50. PubMed PMID: 9620303.

2: Zhang Y, Trissel LA, Johansen JF, Kimball CL. Stability of mechlorethamine

hydrochloride 0.01% ointment in aquaphor base. Int J Pharm Compd. 1998

Jan-Feb;2(1):89-91. PubMed PMID: 23989487.

3: Cummings J, MacLellan A, Langdon SJ, Smyth JF. The long term stability of

mechlorethamine hydrochloride (nitrogen mustard) ointment measured by HPLC. J

Pharm Pharmacol. 1993 Jan;45(1):6-9. PubMed PMID: 8094449.

4: Turczan J, Lau-Cam C. Proton magnetic resonance (PMR) spectroscopic

determination of mechlorethamine hydrochloride for injection in commercial unit

doses. Pharmazie. 1986 Nov;41(11):775-6. PubMed PMID: 3562509.

5: Taylor JR, Halprin KM, Levine V, Aoyagi T. Mechlorethamine hydrochloride

solutions and ointment. Prolonged stability and biological activity. Arch

Dermatol. 1980 Jul;116(7):783-5. PubMed PMID: 7396542.

6: Leshaw S, Simon RS, Bear RL. Failure to induce tolerance to mechlorethamine

hydrochloride. Arch Dermatol. 1977 Oct;113(10):1406-8. PubMed PMID: 911169.

7: Clough JD. Acute systemic lupus erythematosus in IgA deficiency.

Mechlorethamine hydrochloride therapy. Cleve Clin Q. 1975 Winter;42(4):327-34.

PubMed PMID: 1082387.

8: Van Scott EJ. Complete regressions of mycosis fungoides with topical

mechlorethamine hydrochloride. JAMA. 1972 Nov 27;222(9):1172. PubMed PMID:

4678061.

9: Papp RH, Hawkins HB, Share NN, Wang SC. Emesis induced by the

intracerebroventricular administration of hydergine and mechlorethamine

hydrochloride. J Pharmacol Exp Ther. 1966 Nov;154(2):333-8. PubMed PMID: 4958820.

10: CAMPBELL WG Jr, BERRY SR. LESIONS IN SUBSYNOVIAL TISSUE. CHANGES IN RABBITS

AFTER INTRA-ARTICULAR INJECTIONS OF MECHLORETHAMINE HYDROCHLORIDE ALONE AND

TOGETHER WITH AN ADRENOCORTICAL STEROID. Arch Pathol. 1965 Jan;79:7-13. PubMed

PMID: 14226032.